4-Chloro-2,3-difluorobenzyl alcohol is an organic compound with the molecular formula C8H7ClF2O and a CAS number of 1805647-55-5. It is characterized by a benzene ring substituted with chlorine and fluorine atoms, specifically at the 4, 2, and 3 positions, along with a hydroxyl group. This compound is primarily utilized in scientific research and industrial applications due to its unique chemical properties and potential biological activities. It serves as an intermediate in the synthesis of various organic compounds and is under investigation for its therapeutic properties in medicinal chemistry.
The compound can be sourced from specialized chemical suppliers, where it is available for purchase for research purposes. Its synthesis often involves laboratory methods that can be scaled for industrial production.
4-Chloro-2,3-difluorobenzyl alcohol belongs to the class of fluorinated benzyl alcohols. It is categorized as an organic compound and can be classified further based on its functional groups, which include alcohols (due to the hydroxyl group) and halogenated compounds (due to the presence of chlorine and fluorine).
The synthesis of 4-chloro-2,3-difluorobenzyl alcohol typically involves the reduction of its corresponding ketone or aldehyde precursor. One common synthetic route includes:
In laboratory settings, sodium borohydride is often preferred due to its mild reaction conditions and high selectivity. The reaction generally proceeds under controlled temperatures to optimize yield and minimize by-products. The reduction process transforms the aldehyde functional group into a primary alcohol, yielding 4-chloro-2,3-difluorobenzyl alcohol.
The molecular structure of 4-chloro-2,3-difluorobenzyl alcohol features a benzene ring with three substituents: a hydroxyl group (-OH), a chlorine atom (Cl), and two fluorine atoms (F). The specific arrangement of these substituents significantly influences the compound's reactivity and properties.
4-Chloro-2,3-difluorobenzyl alcohol participates in various chemical reactions:
Common reagents for these reactions include:
The choice of reagents and conditions affects the yield and specificity of the reactions involved.
The mechanism of action for 4-chloro-2,3-difluorobenzyl alcohol involves its ability to act as both a nucleophile and electrophile depending on reaction conditions. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors, leading to potential therapeutic effects.
These interactions often involve covalent bonding with target molecules, which can modify their activity or function. The detailed pathways through which these interactions occur are still under investigation but are crucial for understanding its potential applications in drug development.
Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) to confirm structure and purity.
4-Chloro-2,3-difluorobenzyl alcohol has several notable applications:
4-Chloro-2,3-difluorobenzyl alcohol (C₇H₅ClF₂O, MW 178.56) emerged as a significant synthetic intermediate in the early 21st century, driven by the pharmaceutical industry's demand for structurally complex, halogenated building blocks. Its CAS numbers—1805647-55-5 for the 4-chloro isomer and 886501-09-3 for the 3-chloro regioisomer—reflect its registration as a distinct chemical entity during drug development programs targeting antimicrobial and antifungal agents [3] [8]. The compound gained prominence due to its dual utility: the benzyl alcohol group (-CH₂OH) serves as a handle for nucleophilic substitutions or oxidations, while the specific halogen pattern (chloro at para and fluorines at ortho/meta positions) enables selective ring functionalization.
A key technological driver for its adoption was the optimization of carbonylation methodologies using Lewis acids like SbF₅. As demonstrated by polyfluorinated benzyl halide carbonylation reactions, such systems activate C–Hal bonds for CO insertion, yielding α-arylcarboxylic acids—precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. 4-Chloro-2,3-difluorobenzyl alcohol derivatives participate analogously, where the alcohol may be converted to halides in situ for carboxylation [2]. Industrial synthesis typically follows short-step sequences from benzonitrile precursors, as outlined in Patent EP1114809A1: hydrogenation of 4-chloro-2,3-difluorobenzonitrile over Raney nickel affords the corresponding benzylamine, followed by diazotization/hydrolysis to yield the alcohol in high purity [6]. This route bypasses hazardous reductants like LiAlH₄ and minimizes boron waste.
Table 1: Commercial and Synthetic Attributes of 4-Chloro-2,3-difluorobenzyl Alcohol
Property | Specification | Significance |
---|---|---|
CAS Registry Number | 1805647-55-5 | Unique identifier for 4-chloro isomer; distinguishes from 3-chloro regioisomer (886501-09-3) [3] [8] |
Molecular Formula | C₇H₅ClF₂O | Confirms elemental composition (MW 178.56) |
Key Synthetic Route | Hydrogenation of 4-chloro-2,3-difluorobenzonitrile → Diazotization [6] | Industrial-scale process; avoids borane waste |
Pharmaceutical Application | Intermediate for benzimidazole antifungals [4] | Enhances bioactivity spectrum of fluconazole analogues |
The compound’s role in synthesizing benzimidazole-type fluconazole analogues exemplifies its pharmaceutical value. Here, it is etherified or esterified with benzimidazole cores, yielding tertiary amine derivatives that exhibit potent activity against Candida albicans and MRSA (MIC values 0.5–2 μg/mL). The chloro and fluorine atoms collectively enhance binding to fungal cytochrome P450 (CYP51) while mitigating metabolic degradation [4].
The strategic placement of chlorine and fluorine atoms on the benzyl ring creates electronic and steric synergisms critical for drug efficacy. This "halogen-fluorine synergy" operates through three interconnected mechanisms:
Steric Occlusion and Directed Binding: The chlorine atom’s large van der Waals radius (1.75 Å) creates a steric barrier that restricts rotational freedom of the benzyl alcohol moiety. Concurrently, ortho-fluorine (2,3-diF arrangement) forces a 60° dihedral angle with the alcohol chain, positioning it to form hydrogen bonds with target enzymes like HIV-1 capsid proteins or CYP51. This preorganization was exploited in Lenacapavir’s design, where a difluorobenzyl group anchors the inhibitor in a hydrophobic pocket [9].
Electron-Withdrawal and Metabolic Resistance: Fluorine’s high electronegativity (χ = 3.98) withdraws electron density from the benzene ring, reducing the alcohol group’s pKₐ by ~1–2 units compared to non-fluorinated analogues. This increases resistance to enzymatic oxidation (e.g., by alcohol dehydrogenases). Chlorine further amplifies this effect via inductive withdrawal while providing a site for oxidative metabolism only under controlled conditions, balancing stability and clearance [7].
Lipophilicity Optimization: Chlorine contributes significantly to logP (+0.71), countering fluorine’s logP-lowering effect (−0.14 per atom). The 4-Cl-2,3-F₂ pattern achieves an optimal logP of ~2.1 (calculated), enhancing membrane permeability in antibiotics like benzimidazole-fluconazole hybrids. This is evidenced by >80% cellular uptake in in vitro models of Gram-negative bacteria [4] .
Table 2: Electronic and Physicochemical Contributions of Halogens in 4-Chloro-2,3-difluorobenzyl Alcohol
Halogen Position | Electrostatic Potential (eV)* | Impact on logP | Biological Function |
---|---|---|---|
C4 (Chlorine) | +0.08 | +0.71 | Metabolic lability site; steric block for CYP450 oxidation |
C2 (Fluorine) | −0.05 | −0.14 | Ortho-effect: directs alcohol conformation; lowers pKₐ of -CH₂OH |
C3 (Fluorine) | −0.05 | −0.14 | Enhances ring electron deficiency; promotes cation–π interactions in enzyme pockets |
Calculated at B3LYP/6-31G level relative to benzyl alcohol* |
This synergy is exemplified in Oteseconazole’s pharmacokinetics. Its difluorobenzyl ether linkage—structurally analogous to derivatives of 4-chloro-2,3-difluorobenzyl alcohol—leverages fluorine’s metabolic stability and chlorine’s directive effects to achieve 95% oral bioavailability and sustained plasma concentrations against RVVC [9]. Similarly, in benzimidazole-fluconazole hybrids, the chloro-fluorobenzyl moiety improved antifungal activity 8-fold over non-halogenated versions by tightening binding to the CYP51 heme cofactor [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1